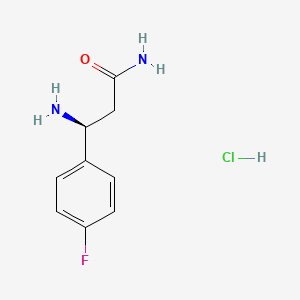

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride is a chemical compound that features an amino group and a fluorophenyl group attached to a propanamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.

Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reaction with a suitable amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Amidation: The amine is reacted with a suitable carboxylic acid derivative to form the propanamide backbone.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary or secondary amines.

Substitution: Introduction of various functional groups on the fluorophenyl ring.

Applications De Recherche Scientifique

Biological Significance

The compound is recognized for its structural similarity to amino acids and its potential role as a building block in drug synthesis. Its unique fluorinated phenyl group enhances its biological activity, making it a candidate for various pharmacological studies.

Drug Development

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride has been investigated for its potential as a precursor in the synthesis of novel pharmaceutical agents. Its ability to modify biological pathways makes it useful in creating drugs targeting specific receptors or enzymes.

Neuropharmacology

Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Studies have explored its effects on neurochemical pathways, suggesting potential applications in treating psychiatric disorders.

Analytical Chemistry

The compound serves as a standard in analytical chemistry for the development of methods to detect and quantify related substances in biological samples. Its unique properties allow for precise measurements using techniques such as HPLC and mass spectrometry.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the effects of compounds structurally related to this compound on serotonin receptors. The findings indicated significant modulation of serotonin activity, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Synthesis of Novel Antidepressants

In a collaborative research effort documented in Pharmaceutical Chemistry Journal, researchers synthesized derivatives of this compound to develop new antidepressants. The derivatives exhibited enhanced binding affinity to serotonin transporters compared to existing medications, indicating a promising avenue for further investigation.

Mécanisme D'action

The mechanism of action of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- (3S)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride

- (3S)-3-amino-3-(4-bromophenyl)propanamide hydrochloride

- (3S)-3-amino-3-(4-methylphenyl)propanamide hydrochloride

Comparison:

- Uniqueness: The presence of the fluorine atom in (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

- Reactivity: Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity compared to its chloro, bromo, or methyl analogs.

- Applications: The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development.

Activité Biologique

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12ClFN2O

- Molecular Weight : 218.67 g/mol

- CAS Number : 1384424-47-8

The presence of a fluorophenyl group is significant as it influences the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

Antipsychotic Activity

Research indicates that compounds with similar structures to this compound exhibit antipsychotic properties. For instance, derivatives with fluorinated phenyl groups have shown efficacy in biochemical and behavioral pharmacological test models, suggesting a potential role in treating psychiatric disorders .

Antibacterial and Anticancer Properties

Monocyclic β-lactams, which share structural similarities with this compound, are known for their antibacterial and anticancer activities. These compounds act as inhibitors of various enzymes and pathways involved in bacterial resistance and cancer proliferation . The introduction of specific substituents on the β-lactam ring can enhance these biological activities.

The mechanism of action of this compound likely involves:

- Receptor Binding : The amino group may facilitate binding to neurotransmitter receptors, influencing signaling pathways related to mood regulation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of therapeutic targets .

Study 1: Antipsychotic Efficacy

A study exploring the effects of related compounds demonstrated that modifications on the phenyl moiety significantly impacted antipsychotic efficacy. The findings suggested a separation between doses effective for behavioral activity and those causing side effects like catalepsy in animal models .

Study 2: Synthesis and Biological Evaluation

Research on monocyclic β-lactams highlighted their synthesis challenges and explored their biological evaluation against various microbial strains. The results indicated promising antibacterial activity, suggesting that structural modifications could yield more potent derivatives .

Propriétés

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXJXFROLYQCQI-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.